13-phenyltridecanoic Acid

Descripción general

Descripción

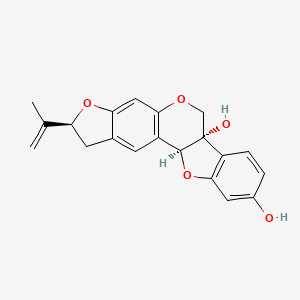

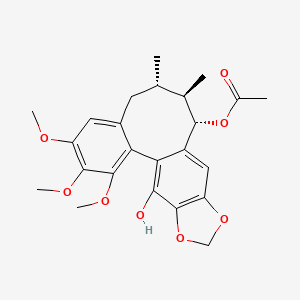

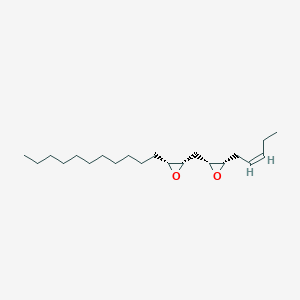

13-Phenyltridecanoic acid is a type of fatty acid with the molecular formula C19H30O2 . It has an average mass of 290.440 Da and a monoisotopic mass of 290.224579 Da . It is a major component found in the seeds of the plant Araceae .

Synthesis Analysis

The synthesis of 13-phenyltridecanoic acid has been reported in the seed lipids of aroid plants . A study on the lipids from seeds of the plant Araceae discovered the presence of 13-phenyltridecanoic acid as a major component .Molecular Structure Analysis

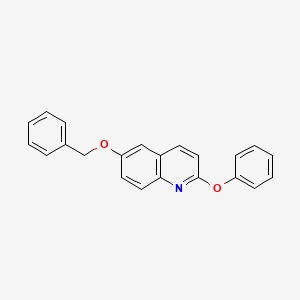

The molecular structure of 13-phenyltridecanoic acid consists of a long carbon chain with a phenyl group attached at the 13th carbon . The exact mass of the molecule is calculated to be 290.22458 .Chemical Reactions Analysis

While specific chemical reactions involving 13-phenyltridecanoic acid are not widely documented, it’s known that phenylalkanoic acids can be formed exogenously in the rumen of cows .Aplicaciones Científicas De Investigación

Occurrence in Plant Lipids

13-phenyltridecanoic acid is found in the seed lipids of genera in the subfamily Aroideae of the Araceae. This discovery was significant as it was the first report of these acids in plant lipids, suggesting a unique biochemical pathway in this subfamily. This finding indicates potential diphyletic origins of the Araceae family (Schmid, Holman, & Soukup, 1997).

Chemical Synthesis Studies

Studies have been conducted on the synthesis of tetradecanoic acid, which includes methods that could potentially be applied to 13-phenyltridecanoic acid. These methods involve the introduction of 13C labels at various positions in the molecule, providing essential insights for research in lipid biochemistry (Sparrow, Patel, & Morrisett, 1983).

Role in Mitochondrial Function

Research on fatty acids similar to 13-phenyltridecanoic acid, like 17-123I-heptadecanoic acid, has been applied in the diagnosis of myocardial diseases. These fatty acids are used as tracers in nuclear medical imaging, highlighting their potential use in medical diagnostics (Machulla & Dutschka, 1981).

Biological Synthesis Pathways

Studies on the rearrangement of phenyllactate in the biosynthesis of tropic acid have utilized phenyl[1,3-13C2]lactic acid. This research helps in understanding the metabolic pathways involving compounds like 13-phenyltridecanoic acid and their roles in plant biochemistry (Ansarin & Woolley, 1994).

Utilization in Nylon Synthesis

13-Aminotridecanoic acid, derived from 13-phenyltridecanoic acid, has been synthesized for use in nylon production. This showcases the application of 13-phenyltridecanoic acid derivatives in industrial chemistry (Greene, Burks, & Wolff, 1969).

Isolation from Medicinal Plants

13-phenyltridecanoic acid has been isolated from the hexane fraction of Typhonium flagelliforme, a plant used in traditional cancer therapies. This highlights its potential role in ethnopharmacology and alternative medicine (Choo et al., 2001).

Propiedades

IUPAC Name |

13-phenyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c20-19(21)17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPLVXRNWLOHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

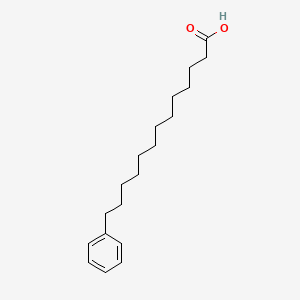

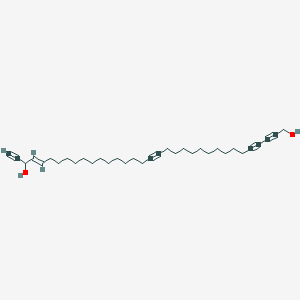

C1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441542 | |

| Record name | 13-phenyltridecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-phenyltridecanoic Acid | |

CAS RN |

20913-07-9 | |

| Record name | 13-phenyltridecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

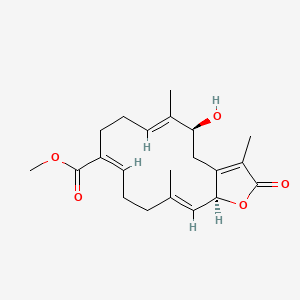

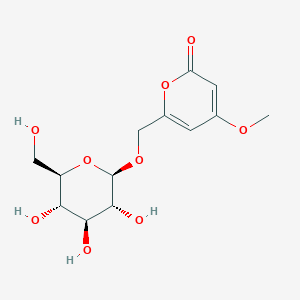

![(2S)-2-Amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide](/img/structure/B1247434.png)

![(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate](/img/structure/B1247447.png)